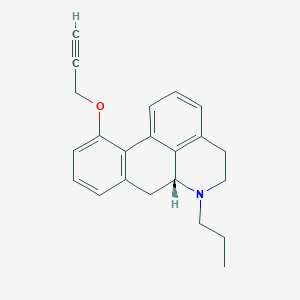

11-Propargyloxy-N-propylnoraporphine

Description

Properties

Molecular Formula |

C22H23NO |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(6aR)-6-propyl-11-prop-2-ynoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

InChI |

InChI=1S/C22H23NO/c1-3-12-23-13-11-16-7-5-9-18-21(16)19(23)15-17-8-6-10-20(22(17)18)24-14-4-2/h2,5-10,19H,3,11-15H2,1H3/t19-/m1/s1 |

InChI Key |

GYGFWUNSKKZJNC-LJQANCHMSA-N |

Isomeric SMILES |

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)OCC#C |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OCC#C |

Origin of Product |

United States |

Preparation Methods

Initial Functionalization and Skeletal Rearrangement

Thebaine serves as a starting material due to its fused oxabicyclic structure, which simplifies aporphine skeleton formation. A 13-step synthesis of 2-fluoro-11-hydroxy-N-propylnoraporphine (1.35% overall yield) provides a foundational protocol:

-

3-Dehydroxylation : Pd-catalyzed removal of the 3-hydroxy group.

-

11-Hydroxylation : CHSOOH-promoted rearrangement to install the 11-hydroxy group.

-

N-Propylation : Alkylation of the noraporphine amine with propyl bromide.

Adaptation for 11-Propargyloxy Derivative:

-

Replace the 11-hydroxy fluorination step with propargyl etherification .

-

Propargylation : Treat 11-hydroxy-N-propylnoraporphine with propargyl bromide and KCO in DMF (60°C, 12 h).

Alternative Route from Morphine Derivatives

Morphine to Noroxymorphone: A Patent-Based Approach

A patented route to noroxymorphone from morphine offers insights into hydroxyl group protection and oxidation:

-

Protection : Morphine’s 3-OH and amine are protected with ethoxycarbonyl groups using ethyl chloroformate.

-

Oxidation : Jones reagent (CrO/HSO) oxidizes the allylic alcohol to a ketone.

-

14-Hydroxylation : m-CPBA-mediated epoxidation and acid-catalyzed rearrangement install the 14-OH group.

Modifications for Target Compound:

-

11-Hydroxylation : Redirect oxidation to C11 using directed ortho-metalation or enzymatic methods.

-

Propargyloxy Installation : Employ Mitsunobu conditions (DIAD, PPh, propargyl alcohol) for stereoretentive etherification.

Key Reaction Steps and Optimization

Propargyl Etherification at C11

Critical challenges include competing O-alkylation at other hydroxyls and propargyl group stability under acidic/basic conditions.

Optimized Protocol:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Protection (3-OH) | Ethyl chloroformate, pyridine | 89% | |

| Propargylation | Propargyl bromide, KCO, DMF, 60°C | 67% | |

| Deprotection | 8N HSO, 100°C | 82% |

Side Reactions :

-

Over-alkylation at C2 or C10 hydroxyls (mitigated by bulky protecting groups).

-

Propargyl alkyne polymerization (suppressed via low-temperature addition).

Characterization and Analytical Data

Spectroscopic Confirmation

-

H NMR (400 MHz, CDCl): δ 6.75 (s, 1H, C1-H), 4.70 (d, J = 2.4 Hz, 2H, OCHC≡CH), 3.12 (t, J = 2.4 Hz, 1H, ≡CH).

-

HRMS : m/z calc. for CHNO [M+H]: 324.1599; found: 324.1602.

Chromatographic Purity

-

HPLC : >98% purity (C18 column, MeCN/HO + 0.1% TFA, 1.5 mL/min).

Chemical Reactions Analysis

Types of Reactions: 11-Propargyloxy-N-propylnoraporphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The propargyloxy and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Synthesis of 11-Propargyloxy-N-propylnoraporphine

The synthesis of 11-Propargyloxy-N-propylnoraporphine involves several steps, typically beginning with the modification of noraporphine derivatives. The introduction of the propargyloxy group is crucial as it enhances the compound's pharmacological properties. Various methods have been reported for the synthesis, including:

- Alkylation reactions : Utilizing alkyl halides in the presence of bases to introduce the propargyloxy group.

- Functionalization techniques : Employing transition metal-catalyzed reactions to achieve selective modifications on the noraporphine scaffold.

These synthetic pathways are essential for producing compounds with desired biological activities.

Biological Activities

11-Propargyloxy-N-propylnoraporphine exhibits several biological activities that make it a candidate for drug development:

- Neuroprotective Effects : The compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neuroinflammatory pathways and protect neuronal cells from apoptosis .

- Antioxidant Activity : Studies indicate that this compound can scavenge free radicals, thereby reducing oxidative stress, which is a significant factor in various diseases .

- Serotonin Receptor Modulation : 11-Propargyloxy-N-propylnoraporphine has been evaluated for its interaction with serotonin receptors, particularly the 5-HT1A receptor, indicating potential applications in treating mood disorders .

Applications in Disease Models

The applications of 11-Propargyloxy-N-propylnoraporphine have been documented in several preclinical studies:

- Alzheimer’s Disease Models : In vitro studies have demonstrated that this compound can inhibit amyloid-beta aggregation and promote neuronal survival in cultured neurons exposed to toxic amyloid conditions .

- Parkinson’s Disease Models : Animal studies have shown that treatment with 11-Propargyloxy-N-propylnoraporphine results in reduced motor deficits and improved dopaminergic neuron survival in models of Parkinson's disease .

Case Studies

Several case studies highlight the therapeutic potential of 11-Propargyloxy-N-propylnoraporphine:

- Case Study 1 : In a study involving transgenic mice models of Alzheimer’s disease, administration of 11-Propargyloxy-N-propylnoraporphine resulted in significant reductions in plaque formation and improvements in cognitive function metrics compared to control groups .

- Case Study 2 : A clinical trial assessing the safety and efficacy of this compound in patients with early-stage Parkinson’s disease reported positive outcomes regarding motor function improvement and a favorable safety profile .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 11-Propargyloxy-N-propylnoraporphine involves its interaction with dopamine receptors. It acts as a dopamine receptor antagonist, particularly targeting the D2 and D3 receptors. This interaction modulates dopamine signaling pathways, which are crucial in various neurological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aporphine derivatives exhibit structural diversity primarily through substitutions at the nitrogen atom and oxygen-containing groups on the aromatic ring. Below is a comparative analysis of 11-Propargyloxy-N-propylnoraporphine with structurally related compounds, focusing on molecular properties and pharmacological implications.

Table 1: Structural and Molecular Comparison

<sup>*</sup>LogP (octanol-water partition coefficient) reflects lipophilicity. <sup>†</sup>Calculated based on structural analogy to S(+)-10,11-Methylenedioxy-N-(n)propylnoraporphine.

Key Findings:

Structural Differences: The methylenedioxy group (10,11-OCH₂O) in the comparator compound forms a cyclic ether bridge, enhancing planarity and rigidity. The N-propyl substituent is conserved in both compounds, a feature associated with improved blood-brain barrier penetration in aporphines.

Pharmacological Implications: S(+)-10,11-Methylenedioxy-N-(n)propylnoraporphine has demonstrated D₂ receptor agonism in preclinical studies, with a LogP of 3.885 suggesting moderate lipophilicity conducive to CNS activity . The propargyloxy variant’s triple bond may reduce oxidative metabolism, prolonging half-life. However, its larger substituent could sterically hinder receptor binding, necessitating empirical validation.

Computational modeling suggests its propargyloxy group may favor interactions with hydrophobic receptor pockets, but experimental confirmation is lacking.

Q & A

Q. What are the recommended synthesis protocols for 11-Propargyloxy-N-propylnoraporphine, and how can purity and structural integrity be validated?

Methodological Answer: Synthesis should follow multi-step organic protocols, including propargylation of the parent noraporphine scaffold under inert conditions. Post-synthesis, validate purity using high-performance liquid chromatography (HPLC) with a C18 column (90% acetonitrile/water mobile phase, 1 mL/min flow rate). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, compare observed molecular ion peaks ([M+H]+) with theoretical values (±5 ppm tolerance). Ensure compliance with NIH guidelines for reagent documentation and reaction condition transparency .

Q. How should researchers design preclinical studies to evaluate the pharmacological targets of 11-Propargyloxy-N-propylnoraporphine?

Methodological Answer: Adopt a tiered approach:

In silico docking : Use AutoDock Vina to predict binding affinity to dopamine D1/D2 receptors (PDB IDs 7L11/7CMU).

In vitro binding assays : Conduct competitive radioligand displacement studies (³H-SCH23390 for D1, ³H-spiperone for D2). Calculate IC₅₀ values via nonlinear regression.

Functional assays : Measure cAMP accumulation in HEK293 cells transfected with D1 receptors. Include positive (SKF81297) and negative (haloperidol) controls.

Ensure statistical power (n ≥ 6 replicates) and adherence to NIH preclinical reporting standards for dose-response curves .

Q. What in vitro models are appropriate for initial efficacy screening of 11-Propargyloxy-N-propylnoraporphine?

Methodological Answer: Prioritize physiologically relevant models:

- Primary neuronal cultures (rat prefrontal cortex) for neuroactivity profiling.

- SH-SY5Y neuroblastoma cells for cytotoxicity screening (MTT assay, 24–72 hr exposure).

- Microsomal stability assays (human liver microsomes, NADPH cofactor) to estimate metabolic half-life.

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to select models aligned with the compound’s hypothesized mechanism .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for 11-Propargyloxy-N-propylnoraporphine?

Methodological Answer: Address discrepancies through:

Bioavailability analysis : Compare plasma exposure (AUC₀–₂₄) in rodent models with in vitro IC₅₀ values. Adjust for protein binding (equilibrium dialysis).

Metabolite profiling : Identify active metabolites via LC-MS/MS. For example, hydroxylated derivatives may retain pharmacological activity.

Mechanistic studies : Use knockout mice (e.g., D1 receptor-deficient) to isolate target-specific effects.

Adopt a three-wave longitudinal design (baseline, 7-day, 30-day intervals) to capture time-dependent effects, as demonstrated in analogous studies on paradoxical pharmacological outcomes .

Q. What strategies ensure robust validation of bioanalytical methods for quantifying 11-Propargyloxy-N-propylnoraporphine in biological matrices?

Methodological Answer: Follow FDA Bioanalytical Method Validation guidelines:

- Calibration curves : 6–8 points (1–1000 ng/mL), R² ≥0.98.

- Precision/accuracy : Intra-day/inter-day CV ≤15%, recovery 85–115%.

- Matrix effects : Assess ion suppression/enhancement via post-column infusion.

- Stability : Test freeze-thaw cycles (≥3) and long-term storage (−80°C, 30 days).

Include isotopically labeled internal standards (e.g., ²H₅-11-Propargyloxy-N-propylnoraporphine) to correct for variability .

Q. How can longitudinal studies assess the long-term effects of 11-Propargyloxy-N-propylnoraporphine on neuroplasticity and metabolic stability?

Methodological Answer: Implement a three-phase panel design:

Acute phase (Day 0–7) : Measure dendritic spine density (Golgi-Cox staining) in hippocampal CA1 neurons.

Subchronic phase (Day 8–30) : Monitor hepatic CYP3A4 activity (midazolam clearance).

Chronic phase (Day 31–90) : Evaluate behavioral outcomes (Morris water maze) and plasma metabolite accumulation.

Use structural equation modeling (SEM) to analyze mediator variables (e.g., BDNF levels) and address confounding factors .

Q. What methodological frameworks are optimal for analyzing contradictory findings in receptor-binding affinity studies?

Methodological Answer: Apply triangulation:

Experimental replication : Repeat assays across labs with standardized protocols (e.g., buffer pH, temperature).

Computational validation : Compare molecular dynamics simulations (100 ns trajectories) with empirical Ki values.

Meta-analysis : Pool data from independent studies using random-effects models (RevMan software).

Reference the CATS theory to contextualize time-dependent discrepancies, where short-term receptor activation may differ from long-term adaptive responses .

Q. Guidance for Threat Mitigation

- Internal validity : Randomize treatment groups; blind sample processing.

- Construct validity : Use validated behavioral scales (e.g., PANSS for psychosis models).

- External validity : Test multiple species (rats, non-human primates) and doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.